4-(Piperazine-1-carbonyl)benzonitrile
CAS No.:
Cat. No.: VC15752329
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 4-(piperazine-1-carbonyl)benzonitrile |
| Standard InChI | InChI=1S/C12H13N3O/c13-9-10-1-3-11(4-2-10)12(16)15-7-5-14-6-8-15/h1-4,14H,5-8H2 |
| Standard InChI Key | DIAXYBAIVPIEGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
4-(Piperazine-1-carbonyl)benzonitrile (IUPAC name: 4-(piperazine-1-carbonyl)benzonitrile) is a small organic molecule with the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.26 g/mol. The structure comprises a benzonitrile group (a benzene ring substituted with a nitrile group at the para position) linked via a carbonyl bridge to a piperazine ring. Piperazine, a six-membered heterocycle with two nitrogen atoms at opposite positions, confers basicity and hydrogen-bonding capacity, while the nitrile group introduces polarity and potential reactivity.
Structural Analogues and Related Derivatives
The patent literature describes closely related compounds, such as 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, which shares the piperazine-carboxamide motif . Similarly, PubChem entries for 4-(Piperazin-1-yl)benzonitrile hydrochloride (CID 2733994) and 4-({(2R,5S)-2,5-dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-yl}carbonyl)benzonitrile (CID 6102761) highlight the versatility of the piperazine-benzenecarbonitrile scaffold in drug discovery . These analogues demonstrate that substitutions on the piperazine ring or benzene core can modulate physicochemical and pharmacological properties.
Synthetic Methodology
The synthesis of 4-(Piperazine-1-carbonyl)benzonitrile can be extrapolated from protocols used for analogous piperazine-carboxamides. A representative route involves the coupling of a benzoic acid derivative with a piperazine amine using standard amide-bond-forming reagents.
Stepwise Synthesis
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Preparation of 4-Cyanobenzoic Acid:
The benzonitrile precursor, 4-cyanobenzoic acid, is commercially available or synthesizable via nitration followed by cyanation of toluene derivatives. -
Activation of the Carboxylic Acid:
The carboxylic acid is activated using coupling agents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like diisopropylethylamine (DIPEA) . -
Amide Coupling with Piperazine:
The activated intermediate reacts with piperazine in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) at room temperature or under mild heating. For example, in the synthesis of a related compound, 2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid was coupled with 1-(cyclopropylcarbonyl)piperazine using HBTU and DIPEA, yielding the target amide in 77% yield .
Example Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Cyanobenzoic acid | 10 mmol | Carboxylic acid |
| HBTU | 12 mmol | Coupling agent |
| Piperazine | 12 mmol | Amine |
| DIPEA | 24 mmol | Base |
| Acetonitrile | 50 mL | Solvent |
Procedure:
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Suspend 4-cyanobenzoic acid in acetonitrile.
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Add DIPEA and HBTU sequentially under nitrogen.
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Introduce piperazine and stir at 18–25°C for 2–16 hours.
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Purify via recrystallization or preparative HPLC.
Physicochemical Properties
Spectral Characterization
While direct spectral data for 4-(Piperazine-1-carbonyl)benzonitrile are unavailable, analogous compounds provide insights:
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¹H NMR: Peaks for aromatic protons (δ 7.5–8.0 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and carbonyl groups (no direct proton signal) .
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Mass Spectrometry: Expected molecular ion peak at m/z 215.26 (MH⁺) .
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the nitrile and amide groups.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, given the labile amide bond.
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